Thiopental sodium

Vue d'ensemble

Description

Thiopental Sodium, also known as Sodium Pentothal, is a barbiturate used to induce general anesthesia, treat convulsions, and reduce intracranial pressure . It is an ultra-short-acting barbiturate and has been used commonly in the induction phase of general anesthesia .

Synthesis Analysis

Thiopental Sodium (Tho) is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .

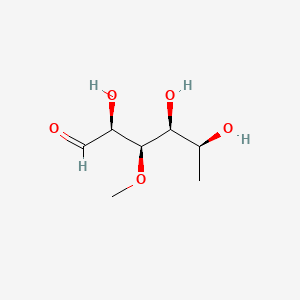

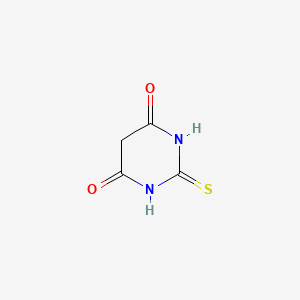

Molecular Structure Analysis

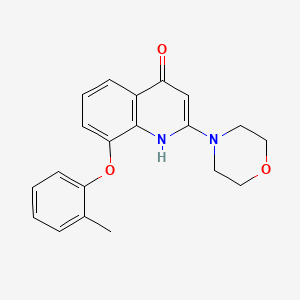

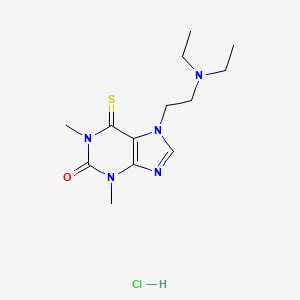

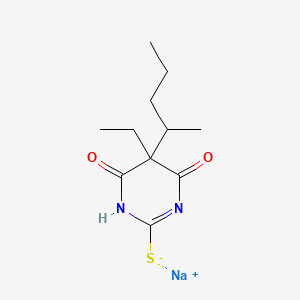

Thiopental Sodium has the IUPAC name 4,6 (1H,5H)-Pyrimidinedione, 5-ethyldihydro-5- (1methylbutyl)-2-thioxo-, monosodium salt, (±)-; Sodium (±)-5-ethyl-5- (1-methylbutyl)-2-thiobarbiturate . It has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .

Chemical Reactions Analysis

Thiopental Sodium is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .

Physical And Chemical Properties Analysis

Thiopental Sodium has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .

Applications De Recherche Scientifique

1. Neuroprotection and Brain Function

- Neuroprotective Effects in Hypoxia: Thiopental has been shown to protect against cerebral ischemic damage by attenuating neuronal depolarization, cellular sodium and calcium concentration changes, and decreasing cellular potassium and ATP concentrations during hypoxia. This neuroprotective effect also includes reduced histological, protein synthetic, and electrophysiological damage to CA1 pyramidal cells after hypoxia with thiopental (Wang et al., 1999).

2. Interaction with Laboratory Analyzers

- Interaction with Laboratory Devices: Thiopental may cause falsely elevated serum sodium levels, as observed in intensive care unit settings. This technical interference with laboratory devices has important clinical implications, especially when treating conditions like refractory status epilepticus or intractable intracranial hypertension (Feyen et al., 2013).

3. Impact on Cardiovascular Function

- Effects on Pulmonary Artery Contractions: Thiopental can potentiate contractions in isolated rabbit pulmonary arteries induced by alpha receptor agonists, specifically enhancing the responsiveness of postsynaptic alpha receptors to norepinephrine. This effect is distinct from other barbiturates like amobarbital sodium and pentobarbital sodium, which attenuate these contractions (Fukuda et al., 1984).

4. Pharmacokinetics and Pharmacodynamics

- Detailed Study of Drug Action: Thiopental is an ultra-short-acting barbiturate used as a reference in pharmacokinetic and pharmacodynamic models for studying rapid and short-acting effect drugs. Its distribution, onset, and duration of drug effect are extensively studied, providing insights into how patient characteristics and diseases influence effective doses and concentrations (Russo & Bressolle, 1998).

5. Use in Lethal Injection

- Application in Lethal Injection: While primarily a medical drug, thiopental's pharmacokinetics and pharmacodynamics have been studied in the context of lethal injection, particularly its role in rendering an individual unconscious before the administration of further medications. This research contributes to understanding the precise effects and durations of thiopental under such circumstances (Dershwitz & Henthorn, 2008).

6. Cellular and Molecular Mechanisms

- Influence on Cellular Responses: Thiopental impacts cellular responses in various ways. For instance, it preserves the response to glutamate but not acetylcholine in rat primary cultured neurons exposed to hypoxia. This selective preservation can be key in understanding its neuroprotective mechanisms and effects on neurotransmitter responses under hypoxic conditions (Morita et al., 2016).

7. Immunological Effects

- Inhibition of Nuclear Factor κB Activation: Thiopental inhibits the activation of the nuclear transcription factor κB, a mechanism that could explain some of its immunosuppressing effects. This discovery is significant for patients receiving long-term thiopental administration, especially in contexts like severe head injury treatment, where the risk of nosocomial infections is a concern (Loop et al., 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLILQARPMWUHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021744 | |

| Record name | Thiopental sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiopental Sodium | |

CAS RN |

71-73-8 | |

| Record name | Thiopental sodium [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopental sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopental sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.